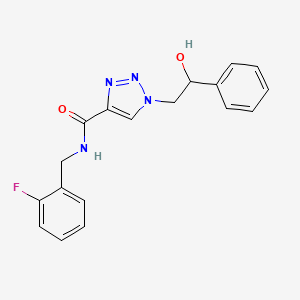

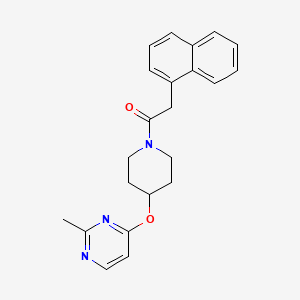

![molecular formula C16H20N2O3S B2567012 (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-12-6](/img/structure/B2567012.png)

(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the methods and conditions under which the compound can be synthesized .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, or computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions the compound can undergo, the conditions for these reactions, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, reactivity, etc .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Thiazole derivatives, such as those synthesized in various studies, have shown significant antimicrobial activity. The synthesis of imino-4-methoxyphenol thiazole derived Schiff bases, for instance, has been explored for their antibacterial and antifungal activities (H. M. Vinusha, K. Shivaprasad, S. Chandan, & M. Begum, 2015). This suggests that similar structures, including the specified compound, may also possess antimicrobial properties worthy of exploration.

Photoisomerization and Structural Elucidation

Research on the photoisomerization of ethyl 2-(3-Acylselenoureido)thiophene-3-carboxylates and their benzo analogues reveals the complex behavior of these molecules under light irradiation, providing a foundation for the study of the specified compound's photochemical properties (P. Pazdera, Jiří Šibor, R. Marek, M. Kutý, & J. Marek, 1997).

Anticancer Activity

Newer thiazolo[4,5-d]pyrimidines have been synthesized and evaluated for their antimicrobial activities, with some compounds displaying significant inhibitory effects against certain bacteria and yeasts (A. Balkan, Hüsne Urgun, & M. Özalp, 2001). This research avenue could be pertinent for the specified compound, especially in understanding its potential biological interactions.

Spectroscopic and SC-XRD Characterizations

The detailed spectroscopic and single crystal X-ray diffraction (SC-XRD) characterizations of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been conducted to understand their structural and electronic properties (Muhammad Haroon et al., 2019). Such studies are crucial for the development of new compounds with potential applications in materials science and pharmacology.

Synthetic Studies and Isomerization

Synthetic routes to thiazoline peptides, including isomerization reactions of amino acid components, have been investigated to understand the formation and transformation of these molecules (Y. Hirotsu, T. Shiba, & T. Kaneko, 1970). This research could inform synthetic strategies for the specified compound, exploring its potential as a building block in peptide synthesis.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(2,2-dimethylpropanoylimino)-3-methyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-6-21-13(19)10-7-8-11-12(9-10)22-15(18(11)5)17-14(20)16(2,3)4/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBVSJRCYUJFKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2566930.png)

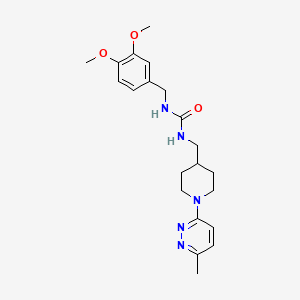

![N-{4-[(4-methylpiperazinyl)sulfonyl]phenyl}[4-(pyrrolidinylsulfonyl)phenyl]car boxamide](/img/structure/B2566931.png)

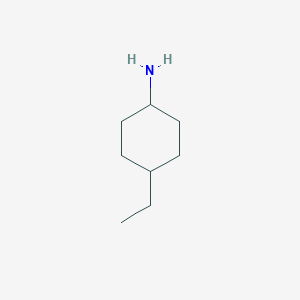

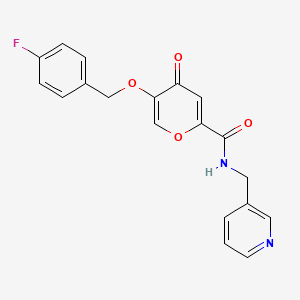

![1-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2566938.png)

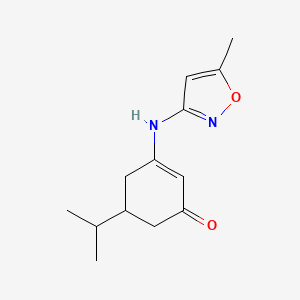

![5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2566942.png)

![(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid](/img/structure/B2566943.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea](/img/structure/B2566944.png)

![N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide](/img/structure/B2566949.png)

![methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2566950.png)